3-(3-Bromopropyl)-1-methyl-1H-indazole is a chemical compound classified within the indazole family, characterized by its unique structure and potential applications in medicinal chemistry. This compound features a bromopropyl group at the 3-position of the indazole ring, which may influence its biological properties and reactivity.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides detailed specifications such as molecular weight, empirical formula, and safety data. The empirical formula for 3-(3-Bromopropyl)-1-methyl-1H-indazole is , with a molecular weight of approximately 270.14 g/mol .
3-(3-Bromopropyl)-1-methyl-1H-indazole falls under the category of heterocyclic compounds, specifically those containing nitrogen heteroatoms. It is noteworthy in the context of pharmaceutical research due to its potential biological activities.
The synthesis of 3-(3-Bromopropyl)-1-methyl-1H-indazole typically involves several steps, including the bromination of indazole derivatives and subsequent alkylation reactions. Common methods include:
The synthesis may involve intermediate compounds that require purification steps such as column chromatography to isolate the desired product. Reaction conditions such as temperature and solvent choice play critical roles in yield and purity.
The molecular structure of 3-(3-Bromopropyl)-1-methyl-1H-indazole consists of an indazole ring system with a methyl group at the 1-position and a bromopropyl substituent at the 3-position. The structural representation can be denoted by its SMILES notation: Cn1c(Br)c2ccccc12.
The compound may participate in various chemical reactions typical for indazole derivatives, including:
These reactions are facilitated by the electron-rich nature of the indazole ring and can lead to diverse derivatives with potential biological activities .
Reactions are often conducted under controlled conditions to optimize yields and minimize side products. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to characterize reaction products.
The mechanism of action for compounds like 3-(3-Bromopropyl)-1-methyl-1H-indazole is largely dependent on their interaction with biological targets. Indazoles have been studied for their ability to inhibit certain enzymes or receptors, potentially leading to therapeutic effects against diseases such as cancer.
Research indicates that indazole derivatives exhibit various biological activities, including anti-cancer properties, which may be attributed to their ability to interfere with cellular signaling pathways .
These properties are crucial for handling and application in laboratory settings .
3-(3-Bromopropyl)-1-methyl-1H-indazole has potential applications in:
Its unique structure allows researchers to explore modifications that could enhance biological activity or selectivity against specific targets .
The indazole nucleus, a bicyclic aromatic system comprising fused benzene and pyrazole rings, exists predominantly in the thermodynamically stable 1H-tautomeric form. This scaffold has evolved from a chemical curiosity to a cornerstone of modern medicinal chemistry due to its exceptional versatility in interacting with biological targets [7]. Indazole derivatives, though rarely occurring naturally, have been systematically engineered to yield compounds with diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulatory activities. The scaffold’s planar structure facilitates π-stacking interactions with protein residues, while its nitrogen atoms serve as hydrogen bond acceptors/donors, enabling high-affinity binding to diverse enzyme active sites and receptors [7].
Table 1: Clinically Significant Indazole-Containing Drugs and Their Therapeutic Applications
| Compound Name | Therapeutic Category | Primary Molecular Target | Key Indazole Substitution Pattern |
|---|---|---|---|
| Niraparib | Anticancer (PARP inhibitor) | Poly(ADP-ribose) polymerase | 1-Methyl-1H-indazole-7-carboxamide |
| Pazopanib | Anticancer (Tyrosine kinase inhibitor) | VEGFR, PDGFR, c-Kit | 1-Methyl-1H-indazole-6-sulfonamide |
| Benzydamine | Anti-inflammatory/analgesic | Unknown (local anti-exudative effect) | 1-Benzyl-3-hydroxy-1H-indazole |
| Granisetron | Antiemetic | 5-HT₃ receptor | 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide |
The strategic incorporation of substituents at the N1, C3, and C5/C6 positions allows fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, N-alkylation (typically methylation) at N1 enhances metabolic stability by blocking oxidative deactivation, while substitutions at C3 can project functional groups into specific sub-pockets of target proteins [5] [7]. This adaptability is exemplified by FDA-approved drugs: Niraparib (utilized in ovarian and breast cancer therapy) leverages the indazole core for PARP1 inhibition, while Pazopanib (a multi-kinase inhibitor for renal cell carcinoma) employs C3-linked pyrimidine to engage kinase hinge regions [7]. In antipsychotic drug discovery, indazole derivatives such as those targeting dopamine D₂ and serotonin 5-HT₁ₐ/5-HT₂ₐ receptors demonstrate the scaffold’s capacity to modulate CNS targets, offering potential for treating complex disorders like schizophrenia [3].
The installation of bromoalkyl chains, particularly 3-(3-bromopropyl) groups, at the C3 position of 1-methyl-1H-indazole represents a sophisticated molecular design strategy with multifaceted chemical and biological implications. This modification transforms the indazole core from a terminal pharmacophore into a versatile synthetic intermediate or a biologically active entity capable of covalent or proximity-driven interactions.
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8